

Application Notes and Protocols for Live Cell Imaging with DBCO-C3-Acid

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Compound of Interest		
Compound Name:	DBCO-C3-Acid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **DBCO-C3-Acid** for live cell imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to enable the specific labeling of biomolecules in their native cellular environment.

Introduction to DBCO-C3-Acid in Live Cell Imaging

DBCO-C3-Acid is a key reagent in copper-free click chemistry, a type of bioorthogonal reaction that allows for the covalent labeling of molecules within living systems without interfering with native biochemical processes.[1][2] The dibenzocyclooctyne (DBCO) group exhibits high reactivity towards azide-functionalized molecules, forming a stable triazole linkage.[2][3] This reaction is exceptionally fast and specific, proceeding efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[1][2]

The C3-acid linker provides a spacer and a carboxylic acid functional group for conjugation to other molecules, such as fluorescent dyes. Once conjugated to a fluorophore, **DBCO-C3-Acid** becomes a powerful tool for visualizing a wide range of azide-modified biomolecules, including proteins, glycans, lipids, and nucleic acids, in live cells.

Quantitative Data Summary



The efficiency of the SPAAC reaction is critical for successful live cell imaging, influencing factors such as labeling density, signal-to-noise ratio, and potential cytotoxicity. The following tables summarize key quantitative data for DBCO-based reagents.

Table 1: Reaction Kinetics of Common Cyclooctynes with Benzyl Azide

Cyclooctyne	Second-Order Rate Constant (k ₂) [M ⁻¹ S ⁻¹]	Reference(s)
DBCO	~0.6 - 1.0	[1]
DIBO	~0.3 - 0.7	[1]
BCN	~0.06 - 0.1	[1]
BARAC	>1.0	[3]

Table 2: Recommended Parameters for DBCO-Based Live Cell Labeling

Parameter	Recommended Value	Reference(s)
Azide Precursor (e.g., Ac ₄ ManNAz) Concentration	25 - 100 μΜ	[4]
Azide Precursor Incubation Time	24 - 72 hours	[4][5]
DBCO-Fluorophore Conjugate Concentration	5 - 50 μΜ	[4]
DBCO-Fluorophore Incubation Time	30 - 60 minutes	[4]
Labeling Temperature	37°C	[4]

Table 3: Cell Viability with DBCO Conjugates



Cell Line	DBCO Conjugate	Concentrati on	Incubation Time	Viability	Reference(s
A549	DBCO-Cy5	Up to 100 μM	3 days	No significant decrease	[4]
MCF-7	DSPE- PEG ₂₀₀₀ - DBCO	Up to 100 μM	Not specified	Not affected	[6]
Raji	DSPE- PEG ₂₀₀₀ - DBCO	Up to 100 μM	Not specified	Not affected	[6]

Experimental Protocols

The following are generalized protocols for live cell imaging using **DBCO-C3-Acid**. Optimization may be required for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars

This protocol describes the introduction of azide groups into the glycans of live cells using an azide-modified sugar precursor, such as N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

Materials:

- Live cells of interest
- Complete cell culture medium
- Ac₄ManNAz
- DMSO
- Phosphate-buffered saline (PBS)



Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them
 to adhere and grow to the desired confluency.
- Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10-100 mM stock solution.
- Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-100 μM.
- Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar into cellular glycans.
- Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac₄ManNAz. The cells are now ready for labeling with a DBCO-fluorophore conjugate.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells

This protocol details the "click" reaction between the azide-modified cells and a DBCO-fluorophore conjugate. **DBCO-C3-Acid** must first be conjugated to a fluorescent dye of choice.

Materials:

- Azide-labeled live cells (from Protocol 1)
- **DBCO-C3-Acid** conjugated to a fluorophore (DBCO-fluorophore)
- Live cell imaging buffer (e.g., phenol red-free medium)
- DMSO

Procedure:

 Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-50 μM.

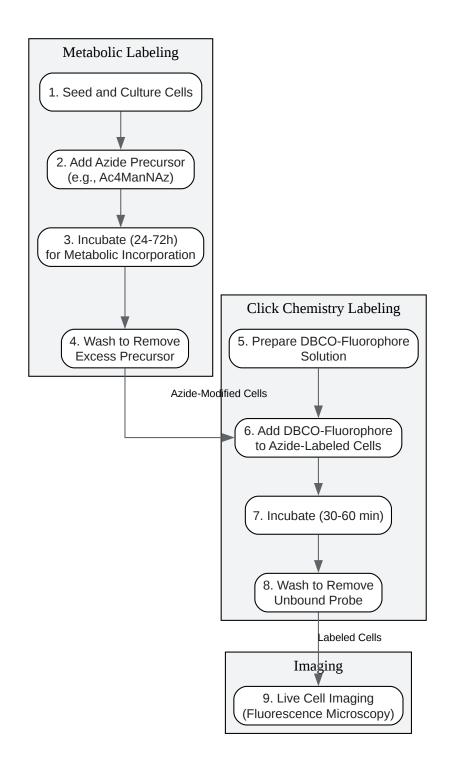


- Labeling: Add the DBCO-fluorophore solution to the azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing: Gently wash the cells three to four times with pre-warmed live cell imaging buffer to remove unbound DBCO-fluorophore.
- Imaging: The cells are now ready for live cell imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Experimental Workflow for Live Cell Imaging with DBCO-C3-Acid



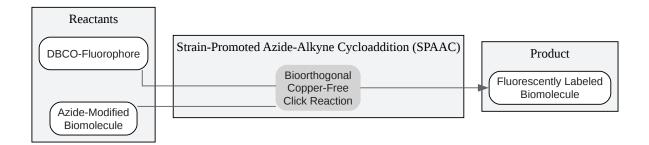


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Caption: Workflow for live cell imaging using DBCO-C3-Acid.

Logical Relationship of SPAAC Reaction





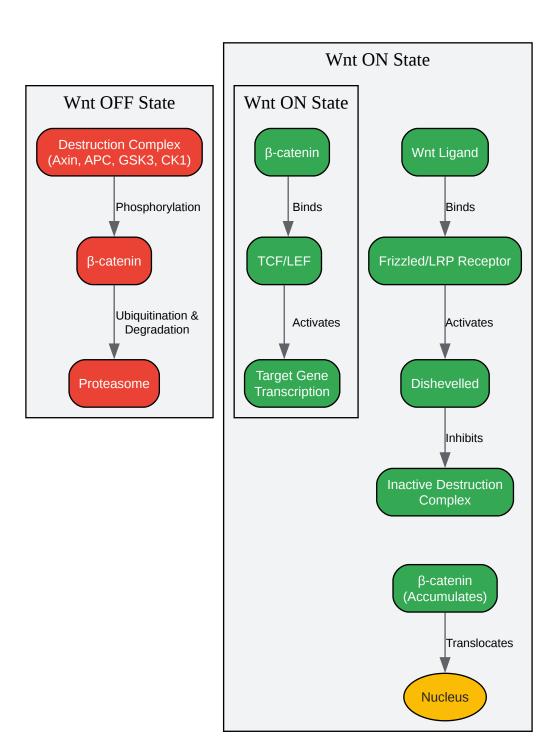
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Caption: The bioorthogonal SPAAC reaction.

Wnt Signaling Pathway Example

DBCO-C3-Acid based probes can be used to study signaling pathways by labeling key components. For example, a DBCO-conjugated antibody targeting a specific receptor can be used to visualize its trafficking upon ligand binding in cells metabolically labeled with an azide sugar. The Wnt signaling pathway is a crucial pathway in development and disease that can be investigated using these methods.





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Caption: Simplified diagram of the canonical Wnt signaling pathway.



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